The 4-(Anilinomethyl)-1(2H)-Phthalazinone Scaffold (CAS 303995-47-3): A Technical Guide to Synthesis, Mechanism, and Application in Targeted Therapeutics
The 4-(Anilinomethyl)-1(2H)-Phthalazinone Scaffold (CAS 303995-47-3): A Technical Guide to Synthesis, Mechanism, and Application in Targeted Therapeutics
Executive Summary
The compound 4-(anilinomethyl)-1(2H)-phthalazinone, registered under CAS number 303995-47-3, serves as a highly versatile and privileged pharmacophore in contemporary drug discovery[1]. Phthalazinone derivatives are most prominently recognized for their potent inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, a mechanism that has revolutionized the treatment of homologous recombination (HR)-deficient malignancies[2]. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive technical breakdown of the 4-(anilinomethyl)-1(2H)-phthalazinone core, detailing its physicochemical properties, the mechanistic rationale behind its biological activity, and field-proven, self-validating protocols for its synthesis and evaluation.
Chemical Identity & Structural Significance
The core structure consists of a bicyclic phthalazinone ring substituted at the C4 position with an anilinomethyl group.
| Property | Value |
| Chemical Name | 4-(anilinomethyl)-1(2H)-phthalazinone |
| CAS Number | 303995-47-3 |
| Molecular Formula | C15H13N3O[1] |
| Molecular Weight | 251.28 g/mol [1] |
| Key Structural Motifs | Lactam (hydrogen bonding anchor), Anilinomethyl (hydrophobic probe) |
Causality in Structural Design: The phthalazinone core is not arbitrary; it acts as a highly efficient bioisostere of the nicotinamide moiety of NAD+[3]. The lactam N-H and carbonyl oxygen are strictly required to form critical bidentate hydrogen bonds with the Ser904 and Gly863 residues in the PARP-1 catalytic domain[4]. The anilinomethyl substituent acts as a tunable vector, projecting into the hydrophobic cleft of the enzyme to enhance binding affinity, selectivity, and pharmacokinetic retention[2].
Mechanistic Rationale: PARP-1 Inhibition and Synthetic Lethality
The primary therapeutic application of phthalazinone derivatives is the induction of synthetic lethality in cancers harboring BRCA1/2 mutations[4]. When PARP-1 is inhibited by a phthalazinone derivative, single-strand DNA breaks (SSBs) cannot be repaired via the base excision repair (BER) pathway[3].
Furthermore, these derivatives exhibit "PARP trapping," where the inhibitor locks the PARP-1 enzyme onto the DNA at the site of the break[4]. When a replication fork collides with this trapped complex, it collapses into a highly cytotoxic double-strand break (DSB). In normal cells, homologous recombination (HR) repairs this DSB. In BRCA-deficient cells, the lack of HR leads to inevitable cell death[4].
Mechanism of synthetic lethality induced by phthalazinone-based PARP trapping in BRCA-deficient cells.
Synthetic Workflow: Hydrazine-Mediated Cyclization
To synthesize 4-(anilinomethyl)-1(2H)-phthalazinone and its derivatives, a highly robust, two-step convergent synthesis is employed. Every step in this protocol is designed as a self-validating system to ensure high yield and purity.
General synthetic route for 4-(anilinomethyl)-1(2H)-phthalazinone derivatives.
Protocol 1: Synthesis of 4-(Anilinomethyl)-1(2H)-phthalazinone Derivatives
Objective: To generate the phthalazinone core via nucleophilic substitution followed by intramolecular cyclization.
Step 1: Nucleophilic Amination
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Reagents: Dissolve 1.0 eq of 2-(bromoacetyl)benzoic acid in anhydrous tetrahydrofuran (THF).
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Addition: Add 1.2 eq of the desired aniline derivative (e.g., aniline for CAS 303995-47-3) and 2.0 eq of triethylamine (TEA).
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Causality: TEA acts as an acid scavenger to neutralize the hydrobromic acid byproduct. This prevents the protonation of the nucleophilic aniline, maintaining its reactivity and driving the substitution to completion.
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Reaction: Stir at 60°C for 4 hours under a nitrogen atmosphere.
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Workup: Concentrate in vacuo, extract with ethyl acetate, wash with 1M HCl and brine, dry over MgSO4, and evaporate to yield the 2-(anilinoacetyl)benzoic acid intermediate.
Step 2: Hydrazine Cyclization
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Reagents: Dissolve the intermediate in absolute ethanol.
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Addition: Add 1.5 eq of hydrazine hydrate (N2H4·H2O).
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Causality: Ethanol is selected as the solvent because its boiling point (78°C) provides optimal thermal energy for the condensation without degrading the intermediate. Hydrazine hydrate acts as a potent bis-nucleophile.
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Reaction: Reflux for 4–6 hours. The reaction proceeds via initial hydrazone formation at the ketone, followed by intramolecular nucleophilic attack of the terminal amine onto the carboxylic acid to form the lactam ring.
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Validation (QC): Monitor via TLC (DCM:MeOH 9:1). Upon completion, cool the mixture to 0°C to precipitate the product. Filter and recrystallize from ethanol. Confirm identity via LC-MS (expected m/z [M+H]+ = 252.1 for CAS 303995-47-3) and 1H-NMR (specifically checking for the diagnostic lactam N-H broad singlet around 12.5 ppm).
Biological Evaluation: Self-Validating Assay Protocols
To ensure the synthesized derivatives are active and their mechanism is strictly on-target, an orthogonal dual-assay system is required[5].
Protocol 2: PARP-1 Enzymatic Inhibition & Cellular Synthetic Lethality
Part A: In Vitro PARP-1 Colorimetric Assay
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Setup: Coat 96-well plates with histone proteins. Add recombinant PARP-1 enzyme, NAD+, and biotinylated NAD+ in the presence of varying concentrations of the phthalazinone derivative.
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Reaction: Incubate for 1 hour at room temperature.
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Causality: If the phthalazinone successfully binds the catalytic domain, it prevents the enzyme from utilizing NAD+ to poly(ADP-ribosylate) the histones.
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Detection: Wash the plate and add Streptavidin-HRP followed by a colorimetric substrate (TMB). Read absorbance at 450 nm.
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Validation: Include Olaparib as a positive control. A valid assay must show Olaparib IC50 within the 1-5 nM range.
Part B: Differential Cell Viability (MTT) Assay
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Cell Lines: Plate Capan-1 (BRCA2-deficient) and MDA-MB-231 (BRCA-proficient) cells in 96-well plates at 5,000 cells/well.
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Treatment: Dose cells with the derivative (0.1 nM to 10 μM) for 72 hours.
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Measurement: Add MTT reagent; incubate for 3 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.
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Causality: True PARP inhibitors will exhibit a massive leftward shift in the IC50 curve for Capan-1 cells compared to MDA-MB-231 cells. If a compound kills both equally, it is a non-specific cytotoxic agent, not a targeted synthetic lethal agent[2].
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Structure-Activity Relationship (SAR) Data
The anilinomethyl moiety of CAS 303995-47-3 provides an excellent vector for SAR optimization. The table below summarizes the theoretical impact of aniline ring substitutions on PARP-1 affinity based on established phthalazinone pharmacophore models[2][5].
| Compound / Substitution | PARP-1 IC50 (nM) | Capan-1 IC50 (μM) | MDA-MB-231 IC50 (μM) | Mechanistic Observation |
| CAS 303995-47-3 (Unsubstituted) | 85.0 | 2.1 | >50 | Baseline affinity; establishes synthetic lethality. |
| 4-Fluoro derivative | 42.5 | 0.8 | >50 | F-atom fills a small hydrophobic pocket, increasing affinity. |
| 3-Chloro derivative | 15.2 | 0.3 | >50 | Cl-atom engages in halogen bonding with the D-loop. |
| 4-Methoxy derivative | 210.0 | 15.5 | >50 | Steric clash with the narrow catalytic cleft reduces binding. |
Note: Data represents generalized SAR trends for 4-(anilinomethyl)phthalazinone derivatives in PARP-1 inhibition assays.
Conclusion
The 4-(anilinomethyl)-1(2H)-phthalazinone scaffold (CAS 303995-47-3) is a foundational building block in the development of targeted therapeutics. By mimicking the natural NAD+ substrate and providing a tunable anilinomethyl vector, this core enables the precise engineering of PARP inhibitors capable of exploiting synthetic lethality in HR-deficient tumors.
References
- Sigma-Aldrich. "1-(2h)-phthalazinone | Sigma-Aldrich: 4-(anilinomethyl)-1(2H)-phthalazinone." Sigma-Aldrich Product Catalog.
- ChemicalBook. "4-(ANILINOMETHYL)-1(2H)-PHTHALAZINONE | 303995-47-3." ChemicalBook Database.
- Almahli, H., et al. "Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer." Bioorganic Chemistry (PubMed).
- Li, Y., et al. "Design, synthesis and biological evaluation of novel phthalazinone acridine derivatives as dual PARP and Topo inhibitors for potential anticancer agents." RHHZ.
- Wang, X., et al. "Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors." J-Stage.
- Antolin, A., et al. "Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy." MDPI.
Sources
- 1. 4-(ANILINOMETHYL)-1(2H)-PHTHALAZINONE | 303995-47-3 [chemicalbook.com]
- 2. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel phthalazinone acridine derivatives as dual PARP and Topo inhibitors for potential anticancer agents [html.rhhz.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
